(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylthio group at the 6-position, and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents to achieve high yields and purity. The reaction conditions are optimized to ensure the stability and reactivity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups may enhance its binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyl-6-methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a methylthio group.
(6-Methoxypyridin-2-yl)methanamine: Lacks the cyclopropoxy group and has a methoxy group at the 6-position.
Uniqueness
(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine is unique due to the presence of both the cyclopropoxy and methylthio groups, which can confer distinct chemical and biological properties. These substitutions can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(5-cyclopropyloxy-6-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-9(13-8-3-4-8)5-2-7(6-11)12-10/h2,5,8H,3-4,6,11H2,1H3 |
InChI Key |
DCUWUVBRDSQIIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=N1)CN)OC2CC2 |
Origin of Product |
United States |
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